2,4,6-Tris[[bis(2-hydroxypropyl)amino]methyl]phenol
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Overview
Description
2,4,6-Tris[[bis(2-hydroxypropyl)amino]methyl]phenol is a heterocyclic organic compound with the molecular formula C27H51N3O7 and a molecular weight of 529.71 g/mol . It is known for its complex structure, which includes multiple hydroxyl and amino groups, making it a versatile compound in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4,6-Tris[[bis(2-hydroxypropyl)amino]methyl]phenol typically involves the reaction of phenol with formaldehyde and bis(2-hydroxypropyl)amine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process involves multiple steps, including the formation of intermediate compounds, which are then further reacted to produce the final compound .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The process involves the use of high-pressure reactors and advanced purification techniques to ensure the final product meets industrial standards .
Chemical Reactions Analysis
Types of Reactions
2,4,6-Tris[[bis(2-hydroxypropyl)amino]methyl]phenol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones and other oxidation products.
Reduction: Reduction reactions can convert the compound into different amine derivatives.
Substitution: The hydroxyl and amino groups can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various halogenating agents for substitution reactions. The reactions are typically carried out under controlled temperatures and pH conditions to ensure the desired outcomes .
Major Products Formed
The major products formed from these reactions include quinones, amine derivatives, and various substituted phenols. These products have diverse applications in different fields, including pharmaceuticals and materials science .
Scientific Research Applications
2,4,6-Tris[[bis(2-hydroxypropyl)amino]methyl]phenol has a wide range of scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating various diseases.
Industry: It is used in the production of polymers, resins, and other industrial materials due to its unique chemical properties
Mechanism of Action
The mechanism of action of 2,4,6-Tris[[bis(2-hydroxypropyl)amino]methyl]phenol involves its interaction with various molecular targets and pathways. The compound’s hydroxyl and amino groups allow it to form hydrogen bonds and interact with enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, including antimicrobial and antioxidant activities .
Comparison with Similar Compounds
Similar Compounds
2,4,6-Tris(dimethylaminomethyl)phenol: This compound has similar structural features but differs in the nature of the amino groups.
2,4,6-Tris[[bis(2-hydroxyethyl)amino]methyl]phenol: This compound is similar but has hydroxyethyl groups instead of hydroxypropyl groups, affecting its reactivity and applications.
Uniqueness
2,4,6-Tris[[bis(2-hydroxypropyl)amino]methyl]phenol is unique due to its specific combination of hydroxyl and amino groups, which provide it with distinct chemical properties and reactivity. This uniqueness makes it valuable in various applications, from organic synthesis to industrial production .
Properties
CAS No. |
51658-23-2 |
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Molecular Formula |
C27H51N3O7 |
Molecular Weight |
529.7 g/mol |
IUPAC Name |
2,4,6-tris[[bis(2-hydroxypropyl)amino]methyl]phenol |
InChI |
InChI=1S/C27H51N3O7/c1-18(31)9-28(10-19(2)32)15-24-7-25(16-29(11-20(3)33)12-21(4)34)27(37)26(8-24)17-30(13-22(5)35)14-23(6)36/h7-8,18-23,31-37H,9-17H2,1-6H3 |
InChI Key |
BWRQCLMICTXBSB-UHFFFAOYSA-N |
Canonical SMILES |
CC(CN(CC1=CC(=C(C(=C1)CN(CC(C)O)CC(C)O)O)CN(CC(C)O)CC(C)O)CC(C)O)O |
Origin of Product |
United States |
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